4-bromo-2-chloro-3-fluoro-6-nitroaniline
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Overview
Description
4-Bromo-2-chloro-3-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrClFN2O2 and a molecular weight of 269.46 g/mol It is a derivative of aniline, substituted with bromine, chlorine, fluorine, and nitro groups
Preparation Methods
The synthesis of 4-bromo-2-chloro-3-fluoro-6-nitroaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aniline ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Chlorination: Introduction of a chlorine atom.
Fluorination: Addition of a fluorine atom
Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-chloro-3-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, chloro, and fluoro).
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloro-3-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-3-fluoro-6-nitroaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-chloro-3-fluoro-6-nitroaniline include:
4-Bromo-2-fluoro-6-nitroaniline: Lacks the chlorine substituent.
4-Bromo-2-chloro-6-nitroaniline: Lacks the fluorine substituent.
4-Bromo-2-chloro-3-fluoroaniline: Lacks the nitro substituent
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific substituents.
Properties
CAS No. |
2383579-89-1 |
---|---|
Molecular Formula |
C6H3BrClFN2O2 |
Molecular Weight |
269.5 |
Purity |
95 |
Origin of Product |
United States |
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